molecular formula C16H18N2O3S2 B4234786 ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4234786
M. Wt: 350.5 g/mol
InChI Key: ZOPFGPOWIUSESQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

Ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting biological activities, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-15(20)14-11(2)17-16(23-14)18-13(19)9-10-22-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFGPOWIUSESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 4-METHYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE

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